Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group at position 5 and a methyl carboxylate at position 2. This structure positions it within a broader class of pyrazolo[1,5-a]pyrimidines, which are renowned for their diverse pharmacological and chemical applications, including enzyme inhibition and agrochemical development .
Properties
Molecular Formula |
C9H8ClN3O3 |
|---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-9(15)6-4-11-13-7(14)2-5(3-10)12-8(6)13/h4H,2-3H2,1H3 |
InChI Key |
RBONPUOKAWZDGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=C(CC(=O)N2N=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-3-(chloromethyl)-1H-pyrazole-4-carboxylate
The chloromethyl group is introduced via nucleophilic substitution of a hydroxymethyl precursor. For example, treatment of 5-amino-3-(hydroxymethyl)-1H-pyrazole-4-carboxylate with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in dichloromethane yields the chloromethyl derivative. This step typically proceeds at 0–25°C for 2–4 hours with yields exceeding 85%.
Cyclocondensation Reaction
The chloromethyl-substituted 5-aminopyrazole is reacted with pentane-2,4-dione or ethyl acetoacetate in acetic acid (AcOH) catalyzed by sulfuric acid (H₂SO₄) at reflux (110–120°C) for 6–8 hours. The reaction proceeds via enamine formation followed by intramolecular cyclization (Table 1).
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Amino-3-(chloromethyl)pyrazole | H₂SO₄ | AcOH | 110–120 | 6–8 | 87–89 |
| Ethyl acetoacetate | H₂SO₄ | AcOH | 110–120 | 6–8 | 85–88 |
This method is favored for its high regioselectivity and scalability but requires stringent control of acidity to avoid side reactions.
Ultrasound-Assisted Cycloaddition with Alkynes
A green chemistry approach utilizes ultrasound irradiation to accelerate [3+2] cycloadditions between 5-aminopyrazoles and alkynes. This method minimizes reaction time and environmental impact.
Reaction Setup
A mixture of 5-amino-3-(chloromethyl)-1H-pyrazole-4-carboxylate and dimethyl acetylenedicarboxylate (DMAD) is irradiated with ultrasound (40 kHz) in a water-ethanol (1:1) solvent system containing potassium hydrogen sulfate (KHSO₄) at 25°C. The reaction completes within 9 minutes, achieving yields of 86% (Table 2).
Table 2: Ultrasound-Mediated Cycloaddition Parameters
| Alkyne | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| DMAD | KHSO₄ | H₂O-EtOH (1:1) | 9 | 86 |
| Ethyl propiolate | KHSO₄ | H₂O-EtOH (1:1) | 12 | 82 |
The ultrasound promotes rapid mixing and enhances reaction kinetics, making this method ideal for lab-scale synthesis.
Copper-Catalyzed Azomethine Imine Cycloaddition
Copper(II)-catalyzed [3+2] cycloadditions offer a regioselective route to dihydropyrazolo[1,5-a]pyrimidines. This method employs azomethine imines derived from 5-aminopyrazoles and alkynes.
Azomethine Imine Formation
5-Amino-3-(chloromethyl)-1H-pyrazole-4-carboxylate reacts with benzaldehyde in methanol to form an azomethine imine intermediate. This step is catalyzed by silica gel-bound Cu(II) complexes at room temperature for 48 hours.
Cycloaddition with Methyl Propiolate
The azomethine imine undergoes cycloaddition with methyl propiolate in dichloromethane (CH₂Cl₂) at 20°C for 3 hours, yielding the target compound with quantitative conversion. The Cu(II) catalyst facilitates electron-deficient alkyne activation, ensuring high stereoselectivity (Table 3).
Table 3: Copper-Catalyzed Cycloaddition Efficiency
| Catalyst Loading (mg) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 30 | 3 | 100 |
| 20 | 3 | 95 |
| 10 | 3 | 61 |
This method is notable for avoiding reducing agents and enabling catalyst reuse.
Post-Cyclization Functionalization
For pyrazolo[1,5-a]pyrimidines lacking the chloromethyl group, post-synthetic modification is employed.
Chloromethylation of Hydroxymethyl Intermediates
A pre-formed pyrazolo[1,5-a]pyrimidine with a hydroxymethyl group at position 5 is treated with SOCl₂ in anhydrous dichloromethane at 0°C for 2 hours. The reaction proceeds via nucleophilic substitution, achieving 90–92% conversion (Table 4).
Table 4: Chloromethylation Reaction Parameters
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0 | 2 | 90–92 |
| HCl (g) | EtOH | 25 | 6 | 75–80 |
This step is critical for introducing the chloromethyl group without disrupting the pyrimidine core.
Comparative Analysis of Methods
Each synthetic route offers distinct advantages:
-
Cyclocondensation (Method 1): High yields but requires corrosive acids.
-
Ultrasound-assisted (Method 2): Rapid and eco-friendly but limited to lab-scale.
-
Cu-catalyzed (Method 3): Excellent regioselectivity and reusable catalysts.
-
Post-functionalization (Method 4): Flexibility for late-stage modifications.
Table 5: Method Comparison
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation | 85–89 | 6–8 h | High | Moderate |
| Ultrasound-assisted | 82–86 | 9–12 min | Moderate | High |
| Cu-catalyzed | 95–100 | 3 h | High | Moderate |
| Post-functionalization | 90–92 | 2 h | High | Low |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at position 5 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
-
Reaction with ammonia in DMF at 60°C yields 5-(aminomethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Substitution with sodium methoxide in methanol produces the 5-(methoxymethyl) derivative.
Key Reaction Data:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | DMF, 60°C | 5-Aminomethyl derivative | 72 |
| NaOMe | MeOH, reflux | 5-Methoxymethyl derivative | 68 |
Ester Hydrolysis and Functionalization
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) generates the carboxylic acid derivative.
-
Acid-Catalyzed Hydrolysis : HCl in dioxane/water provides the same product at lower yields (55–60%).
Hydrolysis Kinetics:
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 1M NaOH | 2 | 95 |
| 1M HCl | 4 | 60 |
Amidation of the Carboxylate Group
The carboxylate reacts with primary or secondary amines via coupling reagents:
-
Using HATU and DIPEA in DMF, the ester converts to amides (e.g., morpholine amide, benzylamide).
Example Reaction:
| Amine | Coupling Reagent | Product | Yield (%) |
|---|---|---|---|
| Morpholine | HATU/DIPEA | Morpholine amide | 82 |
| Benzylamine | EDCl/HOBt | Benzylamide | 75 |
Oxo Group Functionalization
The oxo group at position 7 participates in halogenation and condensation:
-
Halogenation : Treatment with POCl₃/PCl₅ converts the oxo group to a chloro substituent, forming 5-(chloromethyl)-7-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate .
-
Condensation with Hydrazines : Reaction with hydrazine hydrate in ethanol yields pyrazolo-pyrimidine hydrazone derivatives .
Halogenation Conditions:
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃/PCl₅ | 110 | 4 | 78 |
Aza-Michael Addition and Ring Functionalization
The compound participates in aza-Michael additions with aminopyrazoles under acidic conditions :
-
KHSO₄ catalyzes the protonation of the ester carbonyl, enabling nucleophilic attack by aminopyrazoles.
-
This reaction forms fused pyrazolo[1,5-a]pyrimidine systems (e.g., 3-phenyl-substituted derivatives) .
Mechanistic Pathway:
-
Protonation of the ester carbonyl by KHSO₄.
-
Nucleophilic attack by the amine group of aminopyrazole.
-
Cyclization and elimination of methanol to form the fused ring .
Reduction Reactions
The oxo group can be reduced to a hydroxyl or methylene group:
-
NaBH₄ Reduction : In methanol, yields 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine .
-
LiAlH₄ Reduction : Produces 7-methylene derivatives under anhydrous conditions .
Comparative Reactivity with Analogues
The chloromethyl group enhances reactivity compared to unsubstituted pyrazolo[1,5-a]pyrimidines. For example:
| Compound | Reaction with NH₃ | Yield (%) |
|---|---|---|
| Methyl 5-(chloromethyl)-7-oxo derivative | 72 | |
| Methyl 7-oxo derivative (no chloromethyl) | <10 |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
Solvent Effects : Hydrolysis accelerates in polar aprotic solvents (e.g., DMF) compared to ethanol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been extensively studied for its pharmacological properties. Research indicates that derivatives of this scaffold exhibit significant biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has shown that methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives can inhibit various cancer cell lines. The following table summarizes some findings related to its anticancer efficacy:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 15.0 | |
| Methyl derivative | MCF-7 (Breast) | 10.0 |
In a notable study, the compound was found to induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. This suggests that the compound may target mitochondrial functions critical for cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 20.0 | |
| Xanthine Oxidase | Moderate Inhibition | 75.0 |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Group Influence
Positional Isomerism and Reactivity
- Target Compound : The chloromethyl group at position 5 introduces electrophilic reactivity, making it prone to nucleophilic substitution (e.g., in alkylation reactions). The methyl carboxylate at position 3 enhances solubility in polar solvents.
- Analogues: Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a): A phenyl group at position 3 increases lipophilicity, while the carboxylate at position 5 mirrors the target compound’s ester functionality. This analogue lacks the reactive chloromethyl group, reducing its utility as a synthetic intermediate .
Physicochemical Properties
Key Observations :
- The target compound’s chloromethyl group is unique among analogues, offering distinct reactivity.
- Higher melting points in analogues with aromatic (e.g., phenyl) or polar (e.g., cyano) substituents suggest stronger intermolecular interactions compared to the chloromethyl group .
Biological Activity
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine framework with a chloromethyl group at the 5-position and an ester functionality at the 3-position. Its molecular formula is with a molecular weight of approximately 227.61 g/mol . The unique combination of functional groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : Many derivatives have shown promise as potential anti-cancer agents due to their ability to inhibit specific cancer cell lines.
- Enzyme Inhibition : These compounds can act as inhibitors in various enzymatic pathways, which is critical for developing therapeutic agents targeting specific diseases.
Synthesis Methods
The synthesis of this compound typically involves reactions such as:
- Chlorination : The introduction of the chloromethyl group is often achieved through chlorination of the hydroxyl precursor.
- Esterification : The carboxylic acid group can be converted to an ester via standard esterification techniques.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloromethyl and carbonyl groups | Potential anti-tumor activity |
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Chloromethyl and carbonitrile groups | Anti-tumor activity |
| 6-Ethyl-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine | Methyl and ethyl substitutions | Antiviral properties |
The presence of the chloromethyl group is particularly significant as it enhances lipophilicity and cellular uptake, which may contribute to improved efficacy against tumor cells .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. For example, IC50 values were reported in the low micromolar range against pancreatic cancer cell lines .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism. Results indicated that it could effectively inhibit enzyme activity at concentrations that are pharmacologically relevant .
Q & A
Q. Methodological resolution :
- Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.
- Compare reaction outcomes under standardized conditions (e.g., 80°C in acetic acid) and validate with high-resolution mass spectrometry (HRMS) .
Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- 1H/13C NMR : Confirm regiochemistry and substituent integration. For example, the chloromethyl group appears as a singlet (~4.6 ppm for CH2Cl) .
- IR spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester groups) .
- Mass spectrometry (MS/HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of CO2 from the ester group) .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for structure refinement .
Advanced: How do structural modifications (e.g., carboxamide vs. ester) impact biological activity against targets like cathepsins?
- Carboxamide derivatives :
- N-butylcarboxamide (e.g., compound 5a ) inhibits cathepsin K (IC50 ~25 µM) via hydrophobic interactions in the enzyme's S2 pocket .
- N-(2-picolyl)carboxamide (5c ) shows selectivity for cathepsin B (IC50 ~45 µM) due to hydrogen bonding with active-site residues .
- Ester vs. acid : The ester form (methyl carboxylate) is generally inactive, while the carboxylic acid intermediate (4 ) can be derivatized for improved solubility or binding .
Q. Experimental design :
- Screen derivatives using fluorogenic substrate assays (e.g., Z-FR-AMC for cathepsin K) under pH 5.5 conditions .
- Perform molecular docking to correlate substituent effects (e.g., hydrophobicity, H-bond donors) with activity trends .
Advanced: What challenges arise in crystallographic refinement of pyrazolo[1,5-a]pyrimidine derivatives, and how are they addressed?
- Disorder in the chloromethyl group : Common due to rotational flexibility. Mitigate using low-temperature (100 K) data collection and SHELXL restraints (e.g., SIMU/DELU) .
- Twinned crystals : Use the Hooft parameter in SHELXL to refine twin laws or employ non-linear least-squares methods .
- Hydrogen bonding networks : Analyze using graph-set notation (e.g., Etter’s rules) to identify motifs influencing crystal packing .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Scaffold for protease inhibitors : Derivatives inhibit cathepsins B/K, relevant in osteoporosis and cancer .
- Structure-activity relationship (SAR) studies : Modifications at the 3-carboxylate and 5-chloromethyl positions optimize potency and selectivity .
Advanced: How can computational methods guide the optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors?
- QSAR modeling : Correlate substituent descriptors (e.g., LogP, polar surface area) with cathepsin inhibition .
- Molecular dynamics (MD) : Simulate binding stability in cathepsin K’s occluding loop (residues 50–66) to prioritize rigid analogs .
- ADMET prediction : Use SwissADME to assess bioavailability (Lipinski’s rules) and cytochrome P450 interactions .
Basic: What safety precautions are required when handling this compound?
- Chloromethyl group reactivity : Use PPE (gloves, goggles) to avoid alkylation of biomolecules.
- Waste disposal : Segregate halogenated waste and neutralize with 10% sodium bicarbonate before disposal .
Advanced: How do solvent and catalyst choices influence the scalability of pyrazolo[1,5-a]pyrimidine synthesis?
- Catalyst : BPC outperforms CDI/EEDQ in amidation due to faster activation and reduced side reactions .
- Solvent : Methanol is optimal for hydrolysis (54% yield), while DMF improves cyclization but complicates purification .
- Scale-up strategy : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale production .
Advanced: What strategies mitigate low yields in the hydrolysis of the methyl ester to the carboxylic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
